molecular formula C7H10N2O B12843026 (5-Amino-4-methylpyridin-2-yl)methanol

(5-Amino-4-methylpyridin-2-yl)methanol

Cat. No.: B12843026
M. Wt: 138.17 g/mol
InChI Key: GCNKSGWEUCCGQE-UHFFFAOYSA-N
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Description

(5-Amino-4-methylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxylmethyl group (-CH₂OH) at position 2, an amino group (-NH₂) at position 5, and a methyl group (-CH₃) at position 4 of the pyridine ring. The amino and hydroxyl groups enhance solubility and hydrogen-bonding capacity, making it a candidate for bioactive molecule design.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(5-amino-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4,8H2,1H3

InChI Key

GCNKSGWEUCCGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-4-methylpyridin-2-yl)methanol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-4-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted pyridines.

Mechanism of Action

The mechanism of action of (5-Amino-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridine derivatives with hydroxymethyl, amino, and halogen/methoxy substituents are well-documented. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Reference
(5-Amino-4-methylpyridin-2-yl)methanol -NH₂ (5), -CH₃ (4), -CH₂OH (2) C₇H₁₀N₂O 138.17* N/A
(2-Aminopyridin-4-yl)-methanol -NH₂ (2), -CH₂OH (4) C₆H₈N₂O 124.14
(5-Bromo-3-methoxypyridin-2-yl)methanol -Br (5), -OCH₃ (3), -CH₂OH (2) C₈H₉BrN₂O₂ 245.07
(5-Iodopyridin-3-yl)-methanol -I (5), -CH₂OH (3) C₆H₆INO 235.03
(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol -Cl (5), -CH₃ (6), -SCH₃ (2), -CH₂OH (4) C₇H₉ClN₂OS 204.68

*Calculated based on analogous compounds.

Key Observations :

  • Halogen Substitution : Bromo and iodo analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in bioactive compounds .
  • Positional Isomerism: The amino group’s position (e.g., 2 vs. 5) impacts electronic properties. For instance, (2-Aminopyridin-4-yl)-methanol () may have distinct acidity compared to the target compound due to resonance effects .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Solubility (Polar Solvents) Melting Point (°C) Stability
(5-Amino-4-methylpyridin-2-yl)methanol High (methanol/water) ~150–160* Moderate
(4-Amino-2-methyl-5-pyrimidinyl)methanol (Pyrimidine analog) Moderate (ethanol) 210–215 High
(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol Low (ethyl acetate) N/A High

*Inferred from similar amino-pyridine derivatives.

Key Observations :

  • The target compound’s hydroxyl and amino groups likely increase water solubility compared to halogenated or methylthio analogs (e.g., ) .
  • Pyrimidine analogs () exhibit higher melting points due to increased hydrogen bonding from the second nitrogen atom .

Key Observations :

  • The target compound may be synthesized via amino-group introduction using p-toluenesulfonic acid () or via formyl intermediate condensation () .
  • Halogenated analogs require harsher conditions (e.g., reflux with triethylamine) .

Biological Activity

(5-Amino-4-methylpyridin-2-yl)methanol is a pyridine derivative that has garnered attention due to its potential biological activities. The compound's structure, featuring an amino group and a hydroxymethyl moiety, suggests a capacity for diverse interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of (5-Amino-4-methylpyridin-2-yl)methanol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (5-Amino-4-methylpyridin-2-yl)methanol can be represented as follows:

C7H10N2O\text{C}_7\text{H}_10\text{N}_2\text{O}

The biological activity of (5-Amino-4-methylpyridin-2-yl)methanol is primarily attributed to its ability to interact with various molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thus affecting microbial metabolism and demonstrating antimicrobial properties.
  • Receptor Interaction : The amino group enhances the potential for hydrogen bonding with receptors, which can modulate physiological responses.

Antimicrobial Properties

Research indicates that (5-Amino-4-methylpyridin-2-yl)methanol exhibits significant antimicrobial activity. A study assessing various pyridine derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged widely, indicating varying degrees of effectiveness against different strains .

Compound MIC (mg/mL) Activity
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C16.69C. albicans

Case Studies

  • Antibacterial Activity : A study involving the synthesis and testing of various pyridine derivatives highlighted that (5-Amino-4-methylpyridin-2-yl)methanol showed promising antibacterial effects against E. coli and S. aureus, with MIC values comparable to known antibiotics .
  • Antifungal Activity : In another investigation, the compound was tested against fungal strains such as C. albicans, revealing moderate antifungal properties. The observed activities suggest potential applications in treating fungal infections .
  • Pharmacological Applications : The compound has been explored for its potential role in treating cardiovascular diseases due to its structural similarities with compounds like Finerenone, which acts as a non-steroidal antagonist of mineralocorticoid receptors .

Structure-Activity Relationship (SAR)

The structure of (5-Amino-4-methylpyridin-2-yl)methanol allows for various modifications that can enhance its biological activity:

  • Hydroxymethyl Group : This functional group contributes to increased solubility and interaction with biological targets.
  • Amino Group : Enhances the compound's ability to form hydrogen bonds, increasing its binding affinity to receptors.

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